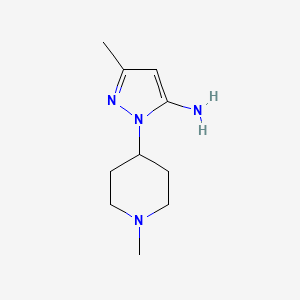

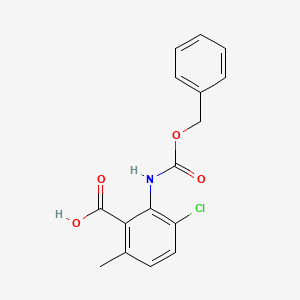

5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine, also known as MMPP, is a synthetic organic compound that has been studied extensively in recent years. It is a derivative of piperidine and pyrazole, and has a variety of applications in the scientific and medical fields. MMPP has been used in the synthesis of various pharmaceuticals and other compounds, and has been studied for its potential therapeutic and pharmacological properties.

科学的研究の応用

Chemical Inhibitors of Cytochrome P450 Isoforms

"5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine" and its derivatives, due to their structural properties, are of interest in the study of Cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism and potential drug-drug interactions (DDIs). Chemical inhibitors of these isoforms can help decipher the involvement of specific CYPs in the metabolism of various drugs, aiding in the prediction and management of DDIs. The selectivity of such inhibitors is essential for understanding the specific contribution of CYP isoforms to drug metabolism (Khojasteh et al., 2011).

Therapeutic Applications of Pyrazoline Derivatives

Research into pyrazoline derivatives, which share a structural resemblance to "this compound," highlights their diverse biological properties. These derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Such findings stimulate ongoing research in this field, with the aim of exploring and synthesizing new pyrazoline derivatives for various therapeutic applications (Shaaban et al., 2012).

Role in Synthesis of Medicinally Relevant Compounds

The synthesis of medicinally relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, utilizes hybrid catalysts for which structures related to "this compound" could serve as precursors or intermediates. These compounds are key for developing pharmaceuticals due to their bioavailability and broad applicability in medicinal chemistry (Parmar et al., 2023).

Exploration of DNA Interactions

Compounds structurally related to "this compound" are explored for their ability to interact with DNA, particularly in the context of DNA methylation processes and their implications in malignancy. DNA methylation inhibitors, by inhibiting hypermethylation, can restore suppressor gene expression and exert antitumor effects, making them of interest in cancer research (Goffin & Eisenhauer, 2002).

Drug Development and Enhancement

The study of "this compound" derivatives also extends to their role in enhancing the bioavailability of therapeutic drugs. Compounds like piperine, derived from black pepper and structurally related to the target molecule, have been shown to significantly enhance the bioavailability of various therapeutic drugs and phytochemicals by inhibiting drug-metabolizing enzymes and enhancing drug absorption (Srinivasan, 2007).

作用機序

Target of Action

It’s worth noting that compounds with a piperidine structure often interact with histamine receptors . Histamine receptors play a significant role in the human organism as a mediator and neurotransmitter, involved in numerous physiological and pathophysiological processes .

Mode of Action

Compounds that target histamine receptors typically work by either activating or inhibiting these receptors, leading to various physiological effects .

Biochemical Pathways

Histamine, which may be a target of this compound, is involved in numerous physiological and pathophysiological processes, including immunological response, inflammation, allergic response, gastric acid secretion, cell proliferation, wound healing, cognitive function, memory, sleep cycle, and endocrine homeostasis .

Result of Action

The activation or inhibition of histamine receptors can lead to a wide range of effects, depending on the specific receptor and cell type involved .

特性

IUPAC Name |

5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-7-10(11)14(12-8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBQKNVCHRPVFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)

![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)

![N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)

![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)

![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)

![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2942992.png)

![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)